molecular formula C9H9NO2 B1610965 3,5-Dihidrobenzo[e][1,4]oxazepin-2(1H)-ona CAS No. 3693-08-1

3,5-Dihidrobenzo[e][1,4]oxazepin-2(1H)-ona

Número de catálogo: B1610965
Número CAS: 3693-08-1
Peso molecular: 163.17 g/mol
Clave InChI: PBQINQSJWPGZAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a novel heterocyclic compound that has been studied extensively in recent years. It has been found to have a wide range of applications in both organic and medicinal chemistry. This compound has been used as a building block for the synthesis of a variety of heterocyclic compounds, as well as for the development of new drug molecules. In addition, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one has been found to have potential as a therapeutic agent for a variety of diseases.

Aplicaciones Científicas De Investigación

Síntesis de N-heterociclos fusionados a benceno

El compuesto sirve como precursor en la síntesis de nuevos N-heterociclos fusionados a benceno. Estos heterociclos tienen diversas aplicaciones, que van desde productos farmacéuticos hasta la ciencia de materiales . El proceso implica reacciones de N-arilación seguidas de lactonización o acilación intramolecular quimio y regioselectiva, dando como resultado compuestos con posibles propiedades terapéuticas.

Moduladores del receptor de progesterona

“Derivados de 1,5-dihidro-benzo[e][1,4]oxazepin-2-ona” se han identificado como moduladores no esteroideos del receptor de progesterona . Estos compuestos prometen ser agentes de diagnóstico y podrían conducir al desarrollo de nuevos tratamientos para afecciones sensibles a la progesterona, como ciertos cánceres y trastornos reproductivos.

Diodos orgánicos emisores de luz (OLED)

Los derivados de este compuesto se están investigando por su posible aplicación en la tecnología OLED. El enfoque está en el diseño de dopantes multicolores electroquímicamente estables para mejorar el rendimiento y la gama de colores de las pantallas OLED .

Agentes anticancerígenos

Estudios preliminares han demostrado que ciertos derivados pueden inducir la diferenciación de células de leucemia mieloide aguda (LMA) in vitro . Esto sugiere una posible aplicación en el desarrollo de nuevas terapias contra el cáncer que podrían complementar o reemplazar la quimioterapia citotóxica tradicional.

Síntesis asimétrica

El compuesto se ha utilizado como reactivo en la oxidación de cetonas β-insaturadas para formar productos asimétricos . La síntesis asimétrica es crucial en la producción de fármacos quirales, que pueden tener actividades biológicas significativamente diferentes dependiendo de su quiralidad.

Pruebas fenotípicas para LMA

Se ha utilizado en pruebas fenotípicas para identificar moléculas pequeñas que estimulan la diferenciación en varias líneas celulares de LMA. Este enfoque podría conducir al descubrimiento de nuevos agentes terapéuticos para el tratamiento de la LMA .

Síntesis de derivados de benzoxazepina

Un nuevo método de síntesis que utiliza “1,5-dihidro-benzo[e][1,4]oxazepin-2-ona” permite el acceso a clases raras de derivados de benzoxazepina. Estos compuestos tienen posibles aplicaciones en química medicinal y descubrimiento de fármacos .

Investigación y desarrollo químico

Por último, este compuesto es un reactivo valioso en I+D química para sintetizar una gama de moléculas complejas. Su versatilidad en las reacciones lo convierte en una herramienta útil en el desarrollo de nuevas entidades químicas para diversas aplicaciones .

Análisis Bioquímico

Biochemical Properties

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can bind to specific protein receptors, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .

Cellular Effects

The effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes related to oxidative stress, apoptosis, and inflammation, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can inhibit the activity of certain kinases, thereby modulating phosphorylation events and altering cellular signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic regulators, leading to alterations in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

The temporal effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits good stability under physiological conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species . Long-term studies have shown that prolonged exposure to 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one vary with different dosages . Low to moderate doses of this compound have been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization in potential therapeutic applications of this compound .

Metabolic Pathways

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and activity of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular localization and accumulation . Additionally, binding proteins can sequester 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one in specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is critical for its activity and function . This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular distribution of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one, thereby modulating its activity .

Propiedades

IUPAC Name

1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQINQSJWPGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579143
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3693-08-1
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 g o-amino-benzyloxy acetic acid and 1.1 g dicyclohexyl carbodiimide were stirred in 15 ml refluxing methanol for 8 hours. The mixture was evaporated, and the residue was stirred with 50 ml acetone and filtered, whereafter the filtrate was evaporated to give the title compound. M.p. 160°-165° C.
Name
o-amino-benzyloxy acetic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide (7.0 g, 35 mmol) in isopropyl alcohol (100 mL) was added 50% w/w sodium hydroxide aqueous solution (4 mL, 50 mmol). The mixture was stirred at rt overnight. The mixture was extracted with DCM (50 mL×2). The resulting solution was then washed with brine (50 mL×2) and dried over MgSO4. The solvent was evaporated to afford 1,5-dihydro-4,1-benzoxazepin-2-one as a brown solid in 65% yield (3.7 g). MS: 163.0 (M+H)+; tR=1.56 min (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 2
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 3
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 4
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 5
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 6
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.